molecular formula C36H63BO3 B11962017 Tri(2-cyclohexylcyclohexyl)borate CAS No. 5440-19-7

Tri(2-cyclohexylcyclohexyl)borate

Cat. No.: B11962017
CAS No.: 5440-19-7
M. Wt: 554.7 g/mol
InChI Key: SFCBPVBDIBWEJM-UHFFFAOYSA-N
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Description

Tri(2-cyclohexylcyclohexyl)borate is an organoboron compound with the molecular formula C36H63BO3 It is a borate ester, where the boron atom is bonded to three 2-cyclohexylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(2-cyclohexylcyclohexyl)borate can be synthesized through the reaction of boric acid with 2-cyclohexylcyclohexanol in the presence of an organic solvent such as xylene. The reaction is typically carried out under reflux conditions, where the water formed during the reaction is azeotropically removed . The general reaction scheme is as follows:

B(OH)3+3C6H11C6H11OHB(O-C6H11C6H11)3+3H2O\text{B(OH)}_3 + 3 \text{C}_6\text{H}_{11}\text{C}_6\text{H}_{11}\text{OH} \rightarrow \text{B(O-C}_6\text{H}_{11}\text{C}_6\text{H}_{11})_3 + 3 \text{H}_2\text{O} B(OH)3​+3C6​H11​C6​H11​OH→B(O-C6​H11​C6​H11​)3​+3H2​O

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced distillation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tri(2-cyclohexylcyclohexyl)borate can undergo various chemical reactions, including:

    Oxidation: The borate ester can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boric acid and 2-cyclohexylcyclohexanol.

    Substitution: Various substituted borate esters depending on the nucleophile used.

Scientific Research Applications

Tri(2-cyclohexylcyclohexyl)borate has several applications in scientific research:

Mechanism of Action

The mechanism by which tri(2-cyclohexylcyclohexyl)borate exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In lithium-ion batteries, it acts as an electrolyte additive, enhancing ion-pair dissociation and improving thermal stability .

Comparison with Similar Compounds

Similar Compounds

  • Tri(2-ethylhexyl)borate
  • Tri(3,3,5-trimethylhexyl)borate
  • Tri(1-ethynylcyclohexyl)borate

Uniqueness

Tri(2-cyclohexylcyclohexyl)borate is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are desired, such as in high-performance battery additives and specialized organic synthesis reactions .

Properties

CAS No.

5440-19-7

Molecular Formula

C36H63BO3

Molecular Weight

554.7 g/mol

IUPAC Name

tris(2-cyclohexylcyclohexyl) borate

InChI

InChI=1S/C36H63BO3/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)38-37(39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h28-36H,1-27H2

InChI Key

SFCBPVBDIBWEJM-UHFFFAOYSA-N

Canonical SMILES

B(OC1CCCCC1C2CCCCC2)(OC3CCCCC3C4CCCCC4)OC5CCCCC5C6CCCCC6

Origin of Product

United States

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